molecular formula C8H8N4S B11901183 (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine CAS No. 1346687-65-7

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine

Cat. No.: B11901183
CAS No.: 1346687-65-7
M. Wt: 192.24 g/mol
InChI Key: HDRJMNDJRZZCST-UHFFFAOYSA-N
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Description

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound that contains both a thiadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole with an amine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

CAS No.

1346687-65-7

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H8N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H,2,9H2

InChI Key

HDRJMNDJRZZCST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=NN=CS2)CN

Origin of Product

United States

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